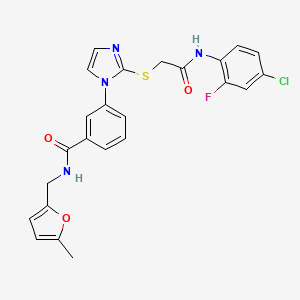

![molecular formula C16H17NO B3018145 1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one CAS No. 2459725-59-6](/img/structure/B3018145.png)

1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

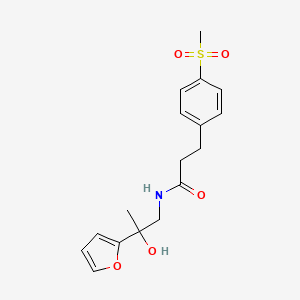

1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.318. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

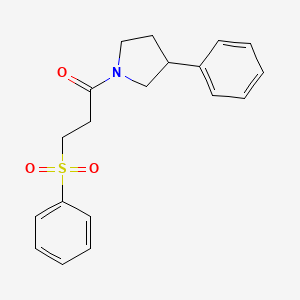

Sigma Receptor Ligands

Compounds including spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] have been synthesized to target sigma(1) and sigma(2) receptors, displaying higher affinity for sigma(1) versus sigma(2) receptors. Such compounds, especially those with a cyano group in the spirocycle's position 3, exhibit high sigma(1) receptor affinity and selectivity, indicating potential applications in the development of sigma receptor-targeted therapeutics (Maier & Wünsch, 2002).

Selective Estrogen Receptor Modulators

The 4-(4-alkylpiperazin-1-yl)phenyl group, found in spiro[indene-1,1'-indane] series, is equipotent to the widely used 4-(1-piperidinoethoxy)phenyl group in selective estrogen receptor modulators, demonstrating the chemical's relevance in developing treatments targeting estrogen receptors (Watanabe et al., 2003).

Chemo-, Regio-, and Stereoselective Synthesis

Novel hybrid spiroheterocycles have been synthesized via 1,3-dipolar cycloaddition reactions, showcasing the chemical's versatility in creating complex molecular structures with potential pharmacological applications (Rajesh, Bala, & Perumal, 2012).

Spiro[chromane-2,4'-piperidine]-4(3H)-one Pharmacophore

The spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore has been highlighted for its significance in drugs, drug candidates, and biochemical reagents, with recent syntheses of derivatives demonstrating biological relevancies and potential for developing new active substances (Ghatpande et al., 2020).

Growth Hormone Secretagogues

Systematic studies of the spiro(indane-1,4-piperidine) moiety in growth hormone secretagogues have identified potent secretagogues with low nanomolar in vitro activity, contributing to the development of treatments for growth hormone-related disorders (Yang et al., 1998).

Orientations Futures

The future directions in the research of such compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the pharmaceutical applications of synthetic and natural piperidines could be explored further, as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Mécanisme D'action

Target of Action

The primary target of 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one is Tryptase alpha/beta-1 . Tryptase is the major neutral protease present in mast cells and is secreted upon the coupled activation-degranulation response of this cell type .

Mode of Action

It is known that the compound interacts with its target, tryptase alpha/beta-1, which may play a role in innate immunity .

Biochemical Pathways

It is suggested that the compound may influence pathways related to pain-inhibitory signal transmissions and emotional components .

Pharmacokinetics

It is suggested that the compound has metabolic stabilities and little herg ion channel binding affinities .

Result of Action

It is suggested that the compound may have potential utilities to modulate/attenuate n/ofq activity for regulation of human physiologies in pharmacological and clinical viewpoints .

Action Environment

It is suggested that the compound’s action may be influenced by various factors such as the presence of other compounds, ph, temperature, and the specific environment within the body .

Analyse Biochimique

Biochemical Properties

It has been found to interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, potentially influencing their function .

Cellular Effects

The effects of 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one on cells are diverse. It has been suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function

Dosage Effects in Animal Models

The effects of 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one can vary with different dosages in animal models At high doses, there may be toxic or adverse effects

Metabolic Pathways

1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Propriétés

IUPAC Name |

1-spiro[indene-1,4'-piperidine]-1'-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-15(18)17-11-9-16(10-12-17)8-7-13-5-3-4-6-14(13)16/h2-8H,1,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGHSLRMISYXMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime](/img/structure/B3018065.png)

![Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate](/img/structure/B3018068.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B3018078.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3018085.png)